6-(2-Methyl-5-(3-(trifluoromethyl)phenyl)furan-3-yl)-3-phenyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
6-(2-Methyl-5-(3-(trifluoromethyl)phenyl)furan-3-yl)-3-phenyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a useful research compound. Its molecular formula is C21H13F3N4OS and its molecular weight is 426.42. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthetic Routes and Chemical Characterization
Researchers have developed synthetic routes for a variety of triazolothiadiazole and triazolothiadiazine derivatives, exploring their potential as kinesin Eg5 and HIV inhibitors through synthesis, QSAR, and modeling studies. These compounds, including the mentioned chemical structure, were synthesized by condensation reactions and evaluated for their antiviral activity against HIV replication in cell cultures, with some showing promising interactions with the HIV-1 reverse transcriptase binding site (Khan et al., 2014).
Anticancer Activity
A series of fluorinated triazolothiadiazoles were synthesized and screened for anticancer activity against various cancerous cell lines, demonstrating moderate to good antiproliferative potency. This suggests the potential of such compounds, including those with the mentioned structural motifs, in the development of anticancer drugs (Chowrasia et al., 2017).
Antioxidant and Anticancer Mechanisms
Investigations into the antioxidant properties of triazolo-thiadiazoles have shown that these compounds exhibit potent antioxidant activity, with further studies on hepatocellular carcinoma cell lines revealing their cytotoxic effects and potential mechanisms of inducing apoptosis in cancer cells (Sunil et al., 2010).
Antimicrobial Agents
New series of triazolothiadiazole derivatives have been synthesized and shown to possess potent antimicrobial activities against a range of bacterial and fungal strains. This underscores the versatility of these compounds as potential leads in the development of new antimicrobial agents (Reddy et al., 2010).
Enzyme Inhibition for Therapeutic Applications
Several studies have focused on the synthesis of triazolothiadiazoles as inhibitors for various enzymes, highlighting their potential therapeutic applications. For instance, derivatives have been identified as effective inhibitors of protein tyrosine phosphatase 1B (PTP1B), indicating their potential use in the treatment of diseases where PTP1B is a key regulator (Baburajeev et al., 2015).
Properties
IUPAC Name |
6-[2-methyl-5-[3-(trifluoromethyl)phenyl]furan-3-yl]-3-phenyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H13F3N4OS/c1-12-16(11-17(29-12)14-8-5-9-15(10-14)21(22,23)24)19-27-28-18(25-26-20(28)30-19)13-6-3-2-4-7-13/h2-11H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XZJATSWPURVSOH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(O1)C2=CC(=CC=C2)C(F)(F)F)C3=NN4C(=NN=C4S3)C5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H13F3N4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.